molecular formula C13H14O B071235 4-Hex-1-ynylbenzaldehyde CAS No. 175203-90-4

4-Hex-1-ynylbenzaldehyde

Cat. No. B071235
M. Wt: 186.25 g/mol
InChI Key: MDAJCLIURGBJKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hex-1-ynylbenzaldehyde and related compounds involves several key methods. One approach involves the reaction of o-alkynylarene and heteroarene carboxaldehyde derivatives with iodonium ions and nucleophiles, leading to a versatile and regioselective synthesis of compounds like 1H-isochromene, naphthalene, indole, benzofuran, and benzothiophene derivatives (Barluenga et al., 2006). Another method involves the Ag(I) and Cu(I) cocatalyzed tandem reaction of 2-alkynylbenzaldoximes with aldehydes or alcohols, offering an efficient route to 4-carboxylated isoquinolines (Wang & Yu, 2014).

Molecular Structure Analysis

The molecular structure of 4-Hex-1-ynylbenzaldehyde and its derivatives has been characterized through various spectroscopic methods, including NMR, FTIR, and single-crystal X-ray diffraction analysis. For example, the synthesis and crystal structure of related compounds have been studied, revealing insights into the conformation and configuration of these molecules (Yong-jian, 2010).

Chemical Reactions and Properties

4-Hex-1-ynylbenzaldehyde undergoes various chemical reactions, illustrating its chemical versatility. It participates in benzannulation reactions catalyzed by AuCl3, forming naphthyl ketone products through a formal [4 + 2] benzannulation process (Asao et al., 2002). Additionally, it is involved in AgOTf-catalyzed three-component reactions with amines and indoles, leading to the formation of 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines (Yu & Wu, 2010).

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • Results : The resulting compounds may exhibit interesting biological activities, making them candidates for drug development .
  • Materials Science

    • Results : Enhanced material properties, such as improved conductivity or optical properties, are observed .
  • Fluorescent Probes and Sensors

    • Results : Selective detection of target molecules or cellular events with high sensitivity .
  • Natural Product Synthesis

    • Results : Access to structurally diverse natural products for biological studies or potential drug leads .
  • Photocrosslinking Reagents

    • Results : Insights into protein-protein interactions, protein structure, and function .
  • Electrochemical Applications

    • Results : Enhanced energy storage capacity or improved charge/discharge performance .

Safety And Hazards

The safety data sheet for 4-Hex-1-ynylbenzaldehyde indicates that it is for R&D use only and not for medicinal, household, or other uses . Specific hazards arising from the chemical are not available in the data .

Future Directions

The global market for 4-Hex-1-ynylbenzaldehyde is expected to grow, indicating potential future directions for research and development .

properties

IUPAC Name

4-hex-1-ynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAJCLIURGBJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381409
Record name 4-hex-1-ynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hex-1-ynylbenzaldehyde

CAS RN

175203-90-4
Record name 4-(1-Hexyn-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hex-1-ynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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